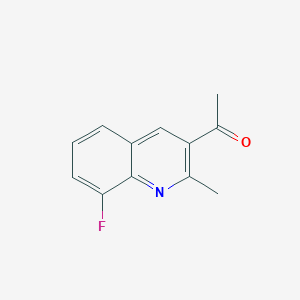

1-(8-Fluoro-2-methylquinolin-3-yl)ethanone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10FNO |

|---|---|

Poids moléculaire |

203.21 g/mol |

Nom IUPAC |

1-(8-fluoro-2-methylquinolin-3-yl)ethanone |

InChI |

InChI=1S/C12H10FNO/c1-7-10(8(2)15)6-9-4-3-5-11(13)12(9)14-7/h3-6H,1-2H3 |

Clé InChI |

PRZIPMMMIXNWKK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C2C=CC=C(C2=N1)F)C(=O)C |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of Fluoro Quinoline Ethanone Derivatives

Strategies for the Construction of the 8-Fluoro-2-methylquinoline (B1339794) Core Structure

The formation of the fundamental 8-fluoro-2-methylquinoline skeleton is a critical first step in the synthesis of the target compound. Various classical and modern synthetic strategies have been adapted to achieve this, with a growing emphasis on efficiency and sustainable practices.

Friedländer-Type Cyclization Approaches and Green Chemistry Adaptations

The Friedländer annulation is a classic and straightforward method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgpharmaguideline.comresearchgate.netorganic-chemistry.org In the context of 8-fluoro-2-methylquinoline, this would typically involve the reaction of a 2-amino-3-fluorobenzaldehyde (B155958) or a related ketone with a compound like ethyl acetoacetate. The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

Traditional Friedländer syntheses often require harsh conditions, such as high temperatures and the use of strong acids or bases, which can lead to environmental concerns and lower yields. organic-chemistry.org In line with the principles of green chemistry, several modifications have been developed to address these limitations. primescholars.com One such approach involves conducting the reaction in water, which serves as both a solvent and a promoter of the reaction's efficiency due to its high polarity. organic-chemistry.org Catalyst-free methods in water have been reported, offering a sustainable alternative to traditional protocols. organic-chemistry.org Another green approach is the use of recyclable solid acid catalysts like Nafion® NR50, which can facilitate the reaction under microwave irradiation, significantly reducing reaction times and improving yields. mdpi.com Electrochemical methods have also been explored as a sustainable strategy for quinoline synthesis via a modified Friedländer reaction. rsc.org

Catalyst-Mediated Condensation and Annulation Reactions

Various catalysts have been employed to enhance the efficiency and selectivity of the condensation and annulation reactions leading to the quinoline core. Lewis acids are commonly used to catalyze the Friedländer synthesis. wikipedia.org A range of metal-based catalysts, including those based on nickel, copper, and iron, have been shown to be effective. For instance, a recyclable Ni-containing coordination polymer has been used for the synthesis of quinoline derivatives. organic-chemistry.org Similarly, copper acetate (B1210297) and cuprous iodide have been utilized in oxidative cyclization reactions to form the quinoline ring system. mdpi.com Iron-based catalysts, such as FeCl3·6H2O, have been employed for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds in water, providing an environmentally benign route to quinoline derivatives. researchgate.net

The choice of catalyst can significantly influence the reaction conditions and outcomes. For example, some catalyst systems allow for the reaction to proceed under milder conditions and with a broader range of substrates. rsc.org The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, contributing to the sustainability of the process. rsc.orgresearchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govgoogle.com The application of microwave irradiation to the Friedländer synthesis has been shown to be particularly effective for the rapid assembly of quinoline derivatives. jmpas.com This technique can often overcome the limitations of traditional heating, such as low yields and long reaction times, especially for less reactive substrates. mdpi.com

Microwave-assisted protocols have been successfully used for the synthesis of various substituted quinolines, including those with fluorine substituents. jmpas.com The use of microwave heating in combination with green chemistry principles, such as the use of solid-supported catalysts or solvent-free conditions, offers a highly efficient and environmentally friendly approach to the synthesis of the 8-fluoro-2-methylquinoline core. mdpi.com

Introduction and Modification of the Ethanone (B97240) Moiety at the 3-Position

Once the 8-fluoro-2-methylquinoline core is established, the next critical step is the introduction of the ethanone (acetyl) group at the 3-position. A common strategy to achieve this involves a two-step process. First, a formyl group is introduced at the 3-position, followed by its conversion to the acetyl group.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. orientjchem.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinoline ring. For many quinoline systems, this reaction proceeds with good regioselectivity at the 3-position.

Following the successful formylation to yield 8-fluoro-2-methylquinoline-3-carbaldehyde, the formyl group can be converted to the desired ethanone moiety. A standard method for this transformation is the reaction of the aldehyde with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), followed by oxidation of the resulting secondary alcohol.

Advanced Derivatization Strategies for 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone and its Analogs

With this compound in hand, a variety of derivatization strategies can be employed to create a library of related compounds with diverse structures and potential applications.

Synthesis of Quinoline-Appended Chalcone (B49325) Derivatives

A prominent derivatization pathway for this compound is its use as a ketone component in the Claisen-Schmidt condensation to synthesize quinoline-appended chalcone derivatives. researchgate.net The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, leading to the formation of an α,β-unsaturated ketone, the core structure of chalcones. wikipedia.orgresearchgate.netnih.gov

In this context, this compound is reacted with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.net This reaction results in the formation of a new carbon-carbon double bond, linking the quinoline scaffold to another aromatic ring system through a propenone bridge. The specific substituents on the aromatic aldehyde can be varied to generate a diverse range of chalcone derivatives. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield of the desired chalcone product. nih.gov Microwave activation has also been successfully applied to the Claisen-Schmidt condensation, often resulting in significantly reduced reaction times and improved yields. nih.gov

Below is a table summarizing the types of synthetic transformations discussed:

| Transformation | Key Reagents/Conditions | Purpose | Relevant Sections |

| Friedländer Cyclization | 2-aminoaryl aldehyde/ketone, active methylene compound, acid/base catalyst | Construction of the quinoline core | 2.1.1 |

| Green Friedländer Adaptations | Water as solvent, recyclable solid catalysts (e.g., Nafion® NR50), microwave irradiation | Improved sustainability and efficiency | 2.1.1, 2.1.3 |

| Catalyst-Mediated Annulation | Metal catalysts (Ni, Cu, Fe), Lewis acids | Enhanced reaction control and yield | 2.1.2 |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Introduction of a formyl group at C-3 | 2.2 |

| Grignard Reaction & Oxidation | CH₃MgBr, oxidizing agent | Conversion of formyl to ethanone group | 2.2 |

| Claisen-Schmidt Condensation | Aromatic aldehyde, base (e.g., NaOH, KOH), alcohol solvent | Synthesis of quinoline-appended chalcones | 2.3.1 |

Preparation of Triazole-Fused Quinoline Systems

A robust and frequently employed method for constructing nih.govderpharmachemica.commdpi.comtriazole rings fused to a heterocyclic core involves the preparation and subsequent cyclization of thiosemicarbazone intermediates. This strategy is applicable to this compound, affording access to quinoline systems fused with a 1,2,4-triazole (B32235) ring.

The synthesis commences with the condensation reaction between the parent ketone, this compound, and thiosemicarbazide. This reaction is typically performed under acidic catalysis in a protic solvent like ethanol (B145695), leading to the formation of the corresponding thiosemicarbazone.

The subsequent and key step is the oxidative cyclization of the thiosemicarbazone intermediate. Various oxidizing agents can be employed for this transformation, with ferric chloride (FeCl₃) being a common and effective choice. nih.gov The mechanism involves the oxidation of the thiol group, which facilitates an intramolecular nucleophilic attack by the nitrogen atom, leading to the elimination of two protons and two electrons to form the stable, aromatic triazole ring. mdpi.comresearchgate.net This sequence yields a 3-substituted-5-(8-fluoro-2-methylquinolin-3-yl)-4H-1,2,4-triazole derivative, effectively fusing a triazole system to the quinoline core via the original acetyl group.

Table 1: Synthesis of Triazole-Fused Quinoline via Thiosemicarbazone Intermediate

| Step | Starting Material | Reagent(s) | Product | Description |

| 1 | This compound | Thiosemicarbazide, H⁺, Ethanol | 2-(1-(8-Fluoro-2-methylquinolin-3-yl)ethylidene)hydrazine-1-carbothioamide | Formation of the thiosemicarbazone intermediate through condensation. |

| 2 | 2-(1-(8-Fluoro-2-methylquinolin-3-yl)ethylidene)hydrazine-1-carbothioamide | Ferric Chloride (FeCl₃), Ethanol | 5-(8-Fluoro-2-methylquinolin-3-yl)-3-methyl-4H-1,2,4-triazol-4-amine | Oxidative cyclization to form the fused triazole ring system. |

Development of Schiff Bases and Hydrazone Derivatives

The carbonyl group of this compound is readily susceptible to nucleophilic attack by primary amines and hydrazine (B178648) derivatives, leading to the formation of Schiff bases (imines) and hydrazones, respectively. These reactions represent fundamental transformations for derivatizing the ketone.

Schiff Bases: The reaction of this compound with a variety of primary amines (aliphatic or aromatic) under dehydrating conditions, often with acid catalysis, yields the corresponding N-substituted imines, commonly known as Schiff bases. The reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the stable carbon-nitrogen double bond.

Hydrazones: Similarly, condensation of the ketone with hydrazine hydrate (B1144303) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in a suitable solvent like ethanol produces the corresponding hydrazone derivatives. These compounds are often stable, crystalline solids and serve as important intermediates for further heterocyclic synthesis.

Table 2: Synthesis of Schiff Base and Hydrazone Derivatives

| Derivative Type | Starting Material | Reagent Example | Product Structure (General) | Reaction Conditions |

| Schiff Base | This compound | Aniline (C₆H₅NH₂) | N-(1-(8-fluoro-2-methylquinolin-3-yl)ethylidene)aniline | Ethanol, Reflux, cat. Acetic Acid |

| Hydrazone | This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 1-(1-(8-Fluoro-2-methylquinolin-3-yl)ethylidene)hydrazine | Ethanol, Reflux |

| Phenylhydrazone | This compound | Phenylhydrazine (C₆H₅NHNH₂) | 1-(1-(8-Fluoro-2-methylquinolin-3-yl)ethylidene)-2-phenylhydrazine | Ethanol, Reflux |

Other Heterocyclic Annulations and Core Modifications

Beyond the direct formation of triazoles and simple derivatives, the acetyl group of this compound is a linchpin for multi-step syntheses that build more complex heterocyclic systems onto the quinoline framework. A predominant strategy involves its conversion into an α,β-unsaturated ketone (chalcone), which then acts as a versatile precursor.

Synthesis of Quinolinyl Chalcones: The α-methyl protons of the acetyl group are acidic enough to participate in base-catalyzed aldol (B89426) condensations. The Claisen-Schmidt condensation, involving the reaction of this compound with various aromatic aldehydes in the presence of a strong base (e.g., NaOH or KOH in ethanol), yields quinolinyl chalcones. These chalcones, characterized by the 1-(quinolin-3-yl)-3-arylprop-2-en-1-one scaffold, are key Michael acceptors for subsequent cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives: Quinolinyl chalcones are excellent synthons for constructing pyrimidine rings. The reaction of a chalcone with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine, under basic conditions leads to the formation of a six-membered dihydropyrimidine (B8664642) ring via a Michael addition followed by intramolecular cyclization and dehydration. derpharmachemica.comijper.org This provides a direct route to 4,6-disubstituted pyrimidine derivatives bearing the 8-fluoro-2-methylquinoline moiety at one of the positions. nih.govbelnauka.by

Table 3: Synthesis of Pyrimidine Derivatives via a Chalcone Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

| 1 | This compound | Substituted Benzaldehyde (Ar-CHO), NaOH/EtOH | (E)-1-(8-Fluoro-2-methylquinolin-3-yl)-3-arylprop-2-en-1-one | Claisen-Schmidt condensation to form the quinolinyl chalcone. |

| 2 | (E)-1-(8-Fluoro-2-methylquinolin-3-yl)-3-arylprop-2-en-1-one | Urea, KOH/EtOH | 4-Aryl-6-(8-fluoro-2-methylquinolin-3-yl)pyrimidin-2(1H)-one | Cyclocondensation to form the fused pyrimidine ring. |

| 2a | (E)-1-(8-Fluoro-2-methylquinolin-3-yl)-3-arylprop-2-en-1-one | Thiourea, KOH/EtOH | 4-Aryl-6-(8-fluoro-2-methylquinolin-3-yl)pyrimidine-2(1H)-thione | Cyclocondensation to form the fused pyrimidine-2-thione ring. |

This synthetic versatility underscores the importance of this compound as a building block in medicinal and materials chemistry, enabling the generation of a wide array of novel and complex heterocyclic structures.

Biological Activity and Elucidation of Molecular Mechanisms in Research Models

Antimicrobial Research Perspectives

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with many compounds exhibiting activity against a broad spectrum of pathogens. nih.govnih.govacs.org Investigations into 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone and its closely related analogs have sought to determine their efficacy and mechanisms of action against various microbes.

Efficacy Against Specific Bacterial Strains in In Vitro Assays

While direct studies on the antibacterial activity of this compound are not extensively detailed in the provided search results, the broader class of quinoline derivatives has demonstrated notable efficacy. For instance, novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial activity against strains such as Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus albus. nih.gov Several of these related compounds showed good antibacterial activity against P. mirabilis. nih.gov Generally, quinoline compounds are recognized for their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity Studies

The antifungal properties of fluorinated quinoline analogs have been a subject of research. Studies on derivatives of 8-fluoro-2,3-dimethylquinoline have shown good antifungal activity against various phytopathogenic fungi at a concentration of 50 μg/mL. nih.gov Similarly, novel derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline were tested against Aspergillus niger and Candida albicans. nih.gov While specific data for this compound is not available, the general class of compounds shows promise in this area.

Exploration of Bacterial DNA Gyrase Inhibition as a Mechanism

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govmdpi.com It is hypothesized that fluoroquinoline compounds, like the one , exert their bactericidal effects by stabilizing the complex between DNA gyrase and DNA, which in turn blocks DNA replication. nih.gov While direct enzymatic assays on this compound were not found, this remains the most probable mechanism of antibacterial action based on its structural class.

Investigations into Biofilm Formation Inhibition

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. nih.gov Fluoroquinolones, as a class, have been investigated for their ability to inhibit biofilm formation. mdpi.com Research on other novel alkaloid-based metabolites structurally similar to quinolines has demonstrated a unique ability to inhibit biofilm biosynthesis in several bacterial species, including opportunistic pathogens. nih.gov The potential of this compound to inhibit biofilm formation is an area for future investigation, building on the known properties of related compounds.

Anticancer Research Applications

Quinoline derivatives have also been extensively explored for their potential as anticancer agents, with various compounds showing cytotoxicity against a range of cancer cell lines. ekb.eg

Inhibition of Cancer Cell Proliferation in In Vitro Cell Line Models (e.g., MCF-7, HCT116, HepG2)

While no specific studies detailing the cytotoxic activity of this compound against MCF-7, HCT116, and HepG2 cell lines were identified in the search results, research on other quinoline derivatives provides a basis for potential activity. Numerous studies have demonstrated the anticancer effects of various quinoline-based compounds on these specific cell lines. For example, novel chalcone-thienopyrimidine derivatives and synthesized ciprofloxacin chalcone (B49325) hybrids have been evaluated for their in vitro antiproliferative activity against HepG2 and MCF-7 cancer cells, with some compounds showing moderate to robust cytotoxicity. nih.govnih.gov Similarly, various heterocyclic compounds are often screened against the HCT-116 colorectal carcinoma cell line. ekb.eg The anticancer potential of this compound remains an area of interest for further research based on the established activity of the broader quinoline chemical class.

Studies on Apoptosis Induction and Cell Cycle Arrest Mechanisms

An extensive review of published scientific literature did not yield specific studies investigating the apoptosis-inducing or cell cycle arrest mechanisms of this compound. Consequently, there is no available data detailing its effects on cell cycle phases (e.g., G1, S, G2/M), nor its ability to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways in any research models.

Exploration of Tubulin Polymerization Inhibition Pathways

There is currently no available research in the public domain that explores the role of this compound as an inhibitor of tubulin polymerization. Scientific investigations into its potential to interact with the colchicine, vinca, or taxane binding sites on tubulin, or its effects on microtubule dynamics, have not been reported.

Enzyme and Receptor Modulation Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Research

A thorough search of scientific databases reveals no published studies on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, data regarding its potency (e.g., IC₅₀ values) and mechanism of inhibition for these enzymes are not available.

Poly(ADP-ribose)polymerase-1 (PARP-1) Enzyme Modulation Investigations

Investigations into the modulatory effects of this compound on the Poly(ADP-ribose)polymerase-1 (PARP-1) enzyme have not been reported in the scientific literature. As such, there is no information regarding its potential to inhibit or otherwise modulate PARP-1 activity.

PqsD Enzyme Inhibition Studies and Quorum Sensing Modulation

No research has been published detailing the effects of this compound on the PqsD enzyme or its potential to modulate bacterial quorum sensing pathways. Studies to determine its efficacy as a quorum sensing inhibitor in pathogens such as Pseudomonas aeruginosa are not present in the available literature.

Kappa Opioid Receptor (KOR) Antagonism and Other Receptor Binding Affinities

There is no scientific data available concerning the binding affinity or functional activity of this compound at the kappa opioid receptor (KOR) or any other receptors. Its potential as a KOR antagonist or its broader receptor binding profile remains uninvestigated in published research.

Cytochrome P450 Enzyme Inhibition Studies (In Silico Modulation)

A comprehensive review of scientific literature and chemical databases did not yield any specific in silico studies investigating the modulatory effects of this compound on cytochrome P450 (CYP450) enzymes. While computational, or in silico, methods are frequently employed in the early stages of drug discovery to predict the interaction of novel compounds with metabolic enzymes like the CYP450 family, no such research has been published for this particular chemical entity. Therefore, there is no available data on its potential to inhibit or induce specific CYP450 isoforms, which would be crucial in predicting its metabolic profile and potential for drug-drug interactions.

Due to the absence of research data, a data table summarizing the in silico modulation of cytochrome P450 enzymes by this compound cannot be provided.

Investigations into Other Biological Activities in Research Models (e.g., Anti-inflammatory, Antiviral, Antileishmanial)

Following an extensive search of research publications, there is no available scientific literature detailing the investigation of this compound for anti-inflammatory, antiviral, or antileishmanial activities in research models. Although the quinoline scaffold is a common feature in compounds explored for these therapeutic areas, specific studies on the 8-fluoro-2-methyl-3-acetyl substituted derivative have not been reported. Consequently, there are no research findings, data, or mechanistic studies to present regarding the potential efficacy of this compound against inflammation, viral infections, or leishmaniasis.

As no experimental data has been published, it is not possible to generate a data table on the anti-inflammatory, antiviral, or antileishmanial activities of this compound.

Structure Activity Relationship Sar Investigations and Lead Optimization Strategies in Drug Discovery Research

Systemic Analysis of Fluoro-Substitution Impact on Biological Activity

The introduction of a fluorine atom onto a drug candidate molecule is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. In the context of 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone, the fluorine at the C-8 position has a profound influence.

Fluorination can significantly alter a compound's reactivity, physical properties, and biological activity. ontosight.ai The presence of fluorine at the 8th position of the quinoline (B57606) ring can enhance the compound's stability and lipophilicity, which are critical factors in drug design. ontosight.ai This modification can be a key element in blocking metabolic pathways that might otherwise deactivate the compound. benthamscience.commanchester.ac.uk For instance, the introduction of fluorine can exploit the strength of the carbon-fluorine bond to prevent metabolic oxidation at that position, thereby enhancing the molecule's bioavailability and half-life. benthamscience.commanchester.ac.ukresearchgate.net

However, the effect of an 8-fluoro substituent is not universally beneficial and can be context-dependent. A study on fluorinated quinoline analogs synthesized from 2-fluoroaniline (B146934) demonstrated that compounds with an 8-fluoro group possessed notable antifungal activity. nih.gov Conversely, other research has indicated that certain 8-fluoro substituted quinolones exhibited decreased antibacterial activity and increased cytotoxicity following UVA irradiation when compared to non-fluorinated or 8-methoxy analogues. This highlights the nuanced role of the substituent at the C-8 position, where its electronic and steric properties can influence both efficacy and potential liabilities.

The table below summarizes the antifungal activity of selected 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (B1203000) derivatives, illustrating the impact of peripheral substituents in conjunction with the 8-fluoro group. nih.gov

| Compound ID | Substituent (R) on Benzoate Ring | Activity against S. sclerotiorum (% Inhibition at 50 µg/mL) | Activity against R. solani (% Inhibition at 50 µg/mL) |

|---|---|---|---|

| 2b | 4-tert-butyl | >80% | - |

| 2e | 4-fluoro | >80% | - |

| 2f | 2,4-difluoro | >80% | - |

| 2g | 4-methoxy | - | 80.8% |

| 2j | 4-methyl | - | - |

| 2k | 2,4-dichloro | >80% | - |

| 2n | 4-isopropyl | >80% | - |

Role of the Methyl and Ethanone (B97240) Moieties in Molecular Target Interactions

The methyl group at the C-2 position and the ethanone (acetyl) group at the C-3 position of the quinoline core are critical for defining the molecule's interaction with biological targets.

The 3-ethanone (acetyl) group is a key functional moiety that can participate in various non-covalent interactions. The carbonyl oxygen of the ethanone group is a hydrogen bond acceptor, a feature that is often crucial for anchoring a ligand to its biological target. Research on related 3-acetyl-4-hydroxyquinolin-2(1H)-ones has highlighted the importance of the 3-acetyl group in various biological activities. researchgate.netresearchgate.net Furthermore, studies on structurally similar quinazolines have suggested that the carbonyl (C=O) group can significantly increase biological activity through lipophilic interactions with amino acid residues like histidine and glutamate (B1630785) in the target's active site. mdpi.com The planarity of the acetyl group and its ability to engage in dipole-dipole interactions further contribute to its importance in molecular recognition.

Influence of Peripheral Substituents and Conformational Features on the Quinoline Skeleton

The nature, position, and electronic properties of substituents on the quinoline ring are paramount. For example, research on 8-fluoro-2,3-dimethylquinolin-4-yl benzoates showed that electron-donating groups (like methoxy (B1213986) and alkyl groups) at the 4-position of the peripheral benzoate ring were associated with better antifungal activity. nih.gov In contrast, electron-withdrawing groups tended to result in lower activity, with the exception of fluorine itself. nih.gov This indicates that a delicate electronic balance across the entire molecule is necessary for optimal biological function.

The spatial arrangement of these substituents also plays a critical role. SAR studies have consistently revealed that the antimicrobial activity of quinoline molecules is dependent on the nature of the peripheral substituents and their spatial relationship within the quinoline skeleton. researchgate.net The development of 2,4,8-trisubstituted quinolines as potential anticancer agents further underscores the principle that multi-point substitution can be a viable strategy for enhancing potency and modulating activity. biointerfaceresearch.com

Rational Design Principles for Enhancing Efficacy and Target Specificity in Quinoline Derivatives

The rational design of novel quinoline derivatives leverages the foundational principles of SAR to create molecules with improved therapeutic profiles. This process involves the targeted modification of the quinoline scaffold to enhance interactions with the desired biological target while minimizing off-target effects. mdpi.com

A key strategy involves the introduction of specific functional groups to block metabolic degradation and improve pharmacokinetic properties. The use of fluorine, as seen in the subject compound, is a prime example of this approach, intended to enhance metabolic stability. benthamscience.commanchester.ac.uk Computational tools such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are indispensable in modern drug design. mdpi.commdpi.com These methods allow researchers to build predictive models that correlate the three-dimensional structures of quinoline derivatives with their biological activity, guiding the synthesis of more potent and selective analogues. researchgate.net

Computational and Theoretical Chemistry Approaches in Quinoline Research

Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of quinoline (B57606) research, it is a crucial tool for understanding how derivatives like 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone might interact with biological targets such as enzymes or receptors. nih.govmdpi.com The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a protein and to estimate the binding affinity. nih.gov This information provides insights into the fundamental molecular recognition events.

The process involves placing the ligand in the active site of the target protein and evaluating the interaction energy for different conformations and orientations. researchgate.net Docking studies on various quinoline derivatives have revealed key interactions, such as hydrogen bonds and π-interactions with conserved amino acid residues in target proteins. nih.govtandfonline.com For instance, studies on quinoline-based inhibitors targeting HIV reverse transcriptase and various cancer-related proteins have successfully identified critical binding interactions that contribute to their inhibitory activity. nih.govresearchgate.net These simulations can guide the rational design of more potent and selective inhibitors by suggesting modifications to the quinoline scaffold that could enhance binding. nih.gov

| Interaction Type | Description | Typical Interacting Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | His, Glu, Asp, Gln | Provides specificity and contributes significantly to binding affinity. nih.govtandfonline.com |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. The quinoline core is an ideal candidate for such interactions. | Phe, Tyr, Trp, His | Stabilizes the ligand in the binding pocket. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile | Drives the binding of nonpolar parts of the ligand into hydrophobic pockets of the protein. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between molecules with net charges or partial charges (dipole moments). | Asp, Glu, Lys, Arg | Guides the ligand into the binding site and contributes to the overall binding energy. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models. nih.govmdpi.com These models are constructed by correlating the biological activity of a set of compounds with their calculated physicochemical properties or 3D fields (steric and electrostatic). mdpi.com

A typical QSAR study involves aligning a series of structurally related quinoline compounds and calculating their molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net A statistical method, such as Partial Least Squares (PLS), is then used to derive a mathematical equation that links these descriptors to the observed biological activity. mdpi.com The resulting model can then be used to predict the activity of new, unsynthesized quinoline derivatives. nih.govmdpi.com The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques, using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.gov

| Component | Description | Example for Quinoline Research |

|---|---|---|

| Dataset | A collection of quinoline derivatives with known biological activities (e.g., IC50 values). mdpi.com | A series of quinoline analogues tested for anti-malarial or anti-cancer activity. mdpi.comresearchgate.net |

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | Steric fields (CoMFA), electrostatic fields (CoMFA), topological indices, constitutional descriptors. mdpi.comresearchgate.net |

| Statistical Method | Algorithm used to build the mathematical relationship between descriptors and activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). mdpi.com |

| Model Validation | Process to assess the robustness and predictive ability of the QSAR model. | Cross-validation (q²), prediction for a test set of compounds (r²_pred). nih.govmdpi.com |

| Contour Maps | 3D graphical representations from CoMFA/CoMSIA that show regions where structural modifications may increase or decrease activity. mdpi.com | Identifying where bulky groups or electronegative substituents on the quinoline ring would be beneficial for activity. nih.govmdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comresearchgate.net For a compound like this compound complexed with a target protein, MD simulations can assess the stability of the binding mode predicted by docking. nih.govtandfonline.com These simulations provide valuable information on the conformational changes of both the ligand and the protein upon binding. researchgate.net

During an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities. arabjchem.org Key parameters are monitored throughout the simulation to evaluate the stability of the system. The Root Mean Square Deviation (RMSD) of the protein backbone atoms is calculated to assess its structural stability over time, while the Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein. mdpi.com Analysis of hydrogen bonds, solvent accessible surface area (SASA), and binding free energy calculations further validate the stability of the ligand-protein complex. nih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure at a given time and a reference structure (e.g., the initial docked pose). mdpi.com | A low and stable RMSD value over time suggests the system has reached equilibrium and the complex is stable. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each amino acid residue around its average position during the simulation. mdpi.com | Highlights flexible or rigid regions of the protein. Low fluctuation in the binding site indicates stable ligand interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | A high number of persistent hydrogen bonds indicates a strong and stable interaction. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to the solvent. nih.gov | Changes in SASA can indicate conformational changes and the compactness of the protein-ligand complex. nih.gov |

Theoretical Predictions of Noncovalent Interactions and Intermolecular Forces

The stability and structure of molecular crystals, as well as ligand-receptor complexes, are governed by a network of noncovalent interactions. nih.govmdpi.com Theoretical methods are employed to predict and quantify these forces, which include hydrogen bonds, π-π stacking, C-H···O, and C-H···π interactions. nih.govacs.org For quinoline derivatives, the aromatic rings are frequently involved in π-π stacking, which plays a crucial role in stabilizing both crystal packing and binding within protein active sites. nih.govnih.gov

Computational tools such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and characterize these weak interactions. nih.govacs.org Hirshfeld analysis provides a graphical representation of intermolecular contacts in a crystal, while QTAIM can identify and classify bond critical points to determine the nature and strength of interactions. acs.org Energy framework calculations can further elucidate the energetic landscape of these interactions within the crystal lattice. acs.org Understanding these forces is vital for crystal engineering and for explaining the structural basis of a compound's physical properties and biological function.

| Interaction | Description | Relevance to Quinolines |

|---|---|---|

| π–π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. mdpi.com | The fused aromatic system of the quinoline core readily participates in stacking, stabilizing crystal structures and protein-ligand complexes. nih.gov |

| C–H···O Interactions | A weak type of hydrogen bond where a carbon-bound hydrogen acts as the donor and an oxygen atom as the acceptor. | Commonly observed in the crystal packing of quinoline derivatives containing carbonyl or hydroxyl groups. nih.gov |

| C–H···π Interactions | An interaction between a C-H bond and a π-system. | Contributes to the overall stability of the supramolecular assembly in the solid state. nih.gov |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | Relevant for fluorinated quinolines like this compound, where the fluorine can interact with nucleophilic sites. |

Frontier Molecular Orbital Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy and distribution of these orbitals provide significant insight into the reactive properties of molecules like this compound. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors, derived from Density Functional Theory (DFT) calculations, help in quantifying the reactivity of quinoline derivatives and understanding their behavior in chemical reactions. arabjchem.org

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. |

In Silico ADMET Prediction for Research Compound Prioritization (Theoretical Aspects)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to estimate these properties before a compound is synthesized. ijprajournal.comijpsjournal.com This approach allows for the early identification of compounds with poor drug-like properties, saving significant time and resources. ijpsjournal.com For novel quinoline derivatives, these predictions are vital for prioritization.

Various online web servers and software packages are available to predict a wide range of ADMET parameters. ijprajournal.comijpsjournal.com These tools use algorithms based on existing data to predict properties such as oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and various toxicity endpoints (e.g., carcinogenicity, hepatotoxicity). ijprajournal.comresearchgate.net For example, Lipinski's "rule of five" is a commonly used filter to assess the potential for oral bioavailability. ijpsjournal.com These theoretical predictions help researchers to select the most promising quinoline derivatives for further experimental investigation. researchgate.netbenthamdirect.com

| Property | Description | Importance in Drug Discovery | Common Prediction Tools |

|---|---|---|---|

| Absorption | Predicts gastrointestinal absorption and oral bioavailability. | Crucial for orally administered drugs. researchgate.net | SwissADME, pkCSM ijpsjournal.com |

| Distribution | Estimates properties like blood-brain barrier (BBB) penetration and plasma protein binding. | Determines where the drug goes in the body and if it can reach its target. | admetSAR, pkCSM ijpsjournal.com |

| Metabolism | Predicts which cytochrome P450 (CYP) enzymes might metabolize the compound. | Helps to anticipate drug-drug interactions and metabolic stability. | SwissADME, ProTox ijprajournal.comijpsjournal.com |

| Excretion | Predicts the likely route of elimination from the body. | Affects the dosing regimen and potential for accumulation. | pkCSM ijpsjournal.com |

| Toxicity | Estimates various toxicological endpoints like hepatotoxicity, carcinogenicity, and mutagenicity. ijprajournal.com | Essential for identifying potentially harmful compounds early. researchgate.net | ProTox-II, admetSAR ijprajournal.comijpsjournal.com |

1 8 Fluoro 2 Methylquinolin 3 Yl Ethanone As a Key Chemical Intermediate and Scaffold in Research

Precursor in the Synthesis of Complex and Diverse Quinoline-Based Compounds

The synthetic utility of 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone is largely centered on the reactivity of its C3-ethanone substituent. This ketone group serves as a versatile chemical handle, allowing for a multitude of chemical transformations to build more complex and diverse molecular architectures. The presence of this functional group enables chemists to readily modify the scaffold and explore a wide chemical space.

Key reactions involving the ethanone (B97240) group can be used to generate a variety of derivatives:

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in various condensation reactions, such as the Claisen-Schmidt or Knoevenagel condensations, with aldehydes and other electrophiles to form α,β-unsaturated ketones (chalcones) and other complex adducts. These products can then undergo further cyclization reactions to create novel heterocyclic systems fused to the quinoline (B57606) core.

Formation of Heterocycles: The ketone functionality is a key precursor for synthesizing a range of five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. Thiosemicarbazides can be used to form thiadiazoles. These reactions significantly expand the structural diversity of compounds derivable from the parent molecule.

Functional Group Interconversion: The carbonyl group can be readily converted into other functional groups. Reduction of the ketone yields a secondary alcohol, which can be a site for esterification or etherification. Reductive amination can convert the ketone into an amine, introducing a basic center and a site for amide or sulfonamide formation. Halogenation at the α-carbon (e.g., bromination) provides an electrophilic site for subsequent nucleophilic substitution, allowing the attachment of various side chains.

Through these and other synthetic methodologies, this compound acts as a valuable intermediate, providing a straightforward route to libraries of novel quinoline derivatives for screening and further investigation.

Evaluation as a Promising Scaffold for Novel Drug Discovery Programs

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. ekb.eg Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. The core structure of this compound, combining the quinoline nucleus with a fluorine atom, is particularly promising for drug discovery programs.

The incorporation of a fluorine atom at the C8-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins. nih.gov This often leads to improved potency and a better pharmacokinetic profile.

Research into various quinoline-based compounds has revealed a broad spectrum of biological activities, highlighting the potential of scaffolds like this compound.

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Fluorinated Quinoline Analogs | Antifungal | nih.gov |

| 8-Hydroxyquinoline Derivatives | Anticancer, Antifungal, Antileishmanial, Anti-HIV | nih.govresearchgate.net |

| Quinoline-3-Carbonitrile Derivatives | Antitumor (Selective against SMMC-7721 cell line) | nih.gov |

| 2-Chloroquinoline-Pyrazole Hybrids | Antibacterial, Antifungal | researchgate.net |

| Thiazoline-Quinoline Derivatives | Antibacterial, Antifungal, Anti-inflammatory | researchgate.net |

| N-amino-quinolone Derivatives | Anticancer, Antibacterial, Antioxidant | ekb.eg |

The diverse activities of these related compounds underscore the therapeutic potential inherent in the quinoline framework. The specific substitution pattern of this compound makes it an attractive starting point for developing new lead compounds, particularly in the areas of infectious diseases and oncology.

Its Role in the Development of Targeted Chemical Probes for Biological Systems

Beyond therapeutic applications, the quinoline scaffold is a valuable component in the design of chemical probes for studying biological systems. Chemical probes are small molecules used to interrogate biological processes, identify protein targets, or visualize cellular components. The inherent photophysical properties of the quinoline ring system make it an excellent fluorophore for developing fluorescent probes. crimsonpublishers.com

Quinoline-based fluorescent probes have been successfully developed for a variety of bio-imaging and sensing applications:

Ion Detection: Quinoline derivatives like TSQ and zinquin are widely used as fluorescent probes to detect and visualize intracellular pools of zinc ions (Zn²⁺), which play a critical role in cellular and neurobiology. acs.org

Sensing of Signaling Molecules: Researchers have synthesized quinoline-derived probes capable of detecting important biological signaling molecules, such as nitric oxide (NO), with high sensitivity in the nanomolar range. bohrium.com

Bio-imaging: The quinoline core has been incorporated into multiphoton fluorescent probes for the selective detection of lipid droplets in living cells and into near-infrared (NIR) probes for imaging amyloid-β aggregates associated with Alzheimer's disease. crimsonpublishers.comcrimsonpublishers.com

Enzyme Inhibition and Activity Probes: A styrylquinoline derivative was identified as a chemical probe that inhibits the autophagy-related cysteine protease ATG4B, providing a tool to study the complex roles of autophagy in diseases like cancer. researchgate.net

The compound this compound possesses the key features required for development into a targeted chemical probe. It contains the intrinsically fluorescent quinoline core and a synthetically tractable ethanone handle. This handle allows for the covalent attachment of targeting moieties (to direct the probe to a specific protein or organelle) or environmentally sensitive dyes, creating sophisticated tools for biological research. The combination of the favorable spectroscopic properties of the 8-fluoroquinoline scaffold and the synthetic versatility of the C3-acetyl group makes it a promising platform for the rational design of next-generation chemical probes.

Advanced Analytical Methodologies for Research Characterization

Advanced Spectroscopic Methods for Precise Structural Elucidation in Research Contexts

The unequivocal determination of the chemical structure of 1-(8-Fluoro-2-methylquinolin-3-yl)ethanone would rely heavily on a suite of advanced spectroscopic methods, particularly two-dimensional Nuclear Magnetic Resonance (2D-NMR) and high-resolution mass spectrometry (HRMS).

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): While standard 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D-NMR techniques are indispensable for assembling the complete molecular puzzle. For a complex structure like a substituted quinoline (B57606), experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.

COSY would reveal proton-proton couplings, helping to establish the connectivity within the quinoline ring system and the ethyl group of the ethanone (B97240) moiety.

HSQC would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetyl group to the C3 position of the quinoline ring and confirming the relative positions of the methyl and fluoro substituents.

In analogous fluorinated quinoline compounds, detailed 1D and 2D-NMR studies have been pivotal for structural confirmation. For instance, the analysis of related 8-fluoro-2,3-dimethylquinolin-4-yl derivatives involved extensive NMR characterization to confirm the substitution pattern.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is essential for determining the exact molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence. For this compound (C₁₂H₁₀FNO), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance (typically <5 ppm), to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by showing the loss of specific fragments, such as the acetyl group.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Synthetic Studies

Chromatographic methods are the cornerstone for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of a non-volatile solid like this compound. A validated HPLC method, using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be developed. The compound would be detected using a UV detector, likely at a wavelength where the quinoline chromophore exhibits strong absorbance. A purity assessment would be made by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks. For research purposes, a purity of >95% is generally required.

Thin-Layer Chromatography (TLC): During the synthesis, TLC is an invaluable tool for qualitatively monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized under UV light. This allows for the timely quenching of the reaction upon completion, optimizing the yield and minimizing the formation of byproducts.

X-ray Crystallography for Definitive Molecular Architecture Determination and Conformational Insights

While spectroscopic and chromatographic techniques provide compelling evidence for the structure and purity of a compound, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional molecular architecture.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Connectivity: The covalent bonding framework would be unequivocally established, confirming the substitution pattern on the quinoline ring.

Conformation: The orientation of the acetyl group relative to the plane of the quinoline ring would be elucidated.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any potential hydrogen bonding or π-stacking interactions, would be revealed.

For example, the crystal structure of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was determined to confirm its structure and stereochemistry. nih.gov The crystallographic data for such a compound would typically be presented in a table summarizing key parameters.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Biological Targets and Disease Pathways for Quinoline-Based Compounds

Quinoline (B57606) derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral effects. orientjchem.orgrsc.orgnih.gov This broad utility stems from the ability of the quinoline scaffold to interact with a variety of biological targets. nih.govresearchgate.net While established drugs like chloroquine (B1663885) (antimalarial) and ciprofloxacin (antibacterial) highlight the therapeutic success of quinolines, ongoing research seeks to identify novel targets and pathways. rsc.org

The exploration of new therapeutic areas for quinoline-based compounds is a key research direction. For instance, their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's is under investigation, with some derivatives showing promise as antioxidants and inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B). nih.govresearchgate.net In oncology, research has moved beyond traditional cytotoxic mechanisms to focus on targeted therapies. Quinoline-based molecules are being designed as inhibitors of specific kinases and signaling pathways crucial for cancer progression, such as c-Met, VEGF, and EGF receptors. nih.govsemanticscholar.orgnih.gov

Furthermore, the anti-inflammatory properties of quinolines are being explored for diseases driven by uncontrolled inflammation. nih.gov Novel quinoline analogues have been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system, suggesting potential applications in treating conditions like colitis. nih.gov The continued screening of quinoline libraries against diverse biological targets will likely uncover new mechanisms of action and expand their therapeutic applications. researchgate.netbiointerfaceresearch.com

Table 1: Selected Biological Activities and Targets of Quinoline Derivatives

| Biological Activity | Example Target(s) | Associated Diseases |

|---|---|---|

| Anticancer | Kinases (c-Met, EGFR, VEGFR), Topoisomerase I, Microtubules | Various Cancers |

| Antimalarial | Heme detoxification in Plasmodium falciparum | Malaria |

| Antibacterial | DNA gyrase, Topoisomerase IV | Bacterial Infections |

| Anti-inflammatory | NLRP3 Inflammasome | Inflammatory Diseases |

| Neuroprotective | Acetylcholinesterase (AChE), MAO-B | Alzheimer's, Parkinson's |

Development of More Efficient and Sustainable Synthetic Strategies for Fluorinated Quinoline Scaffolds

The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. researchgate.net This makes the development of efficient synthetic methods for fluorinated scaffolds like 8-fluoro-2-methylquinoline (B1339794) a high priority. researchgate.net Traditional synthesis methods often require harsh conditions, long reaction times, and the use of hazardous solvents. nih.gov

Modern research is focused on "green chemistry" approaches to synthesize quinoline derivatives, minimizing waste, energy consumption, and the use of toxic reagents. tetrahedron-green-chem.combenthamdirect.com Key advancements include:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure improves efficiency and reduces waste. tetrahedron-green-chem.comresearchgate.net

Nanocatalysts: The use of nanocatalysts offers high efficiency, selectivity, and the ability to be recycled and reused, which is both economically and environmentally beneficial. nih.govacs.org

Alternative Energy Sources: Microwave and light irradiation can accelerate reaction times and improve yields compared to conventional heating. benthamdirect.com

Green Solvents: Employing environmentally benign solvents like water and ethanol (B145695) reduces the environmental impact of chemical synthesis. tetrahedron-green-chem.comresearchgate.net

Catalyst-Free Methods: Some modern synthetic protocols for fluorinated N-heterocycles have been developed that function without the need for metal catalysts or additives, improving the atom economy of the reactions. organic-chemistry.org

These sustainable strategies are crucial for the environmentally responsible production of fluorinated quinoline intermediates and final drug compounds. benthamdirect.com The development of robust and scalable green synthetic routes is essential for both academic research and industrial applications. acs.orgnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanism of Action Deconvolution

Understanding the precise mechanism of action (MoA) of a drug candidate is fundamental to its development. researchgate.net Traditional approaches often focus on a single target, but the reality is that many drugs interact with multiple cellular components. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling complex drug actions. nih.govmdpi.com

By applying a multi-omics approach to quinoline-based compounds, researchers can:

Identify Primary and Off-Target Effects: Simultaneously measuring changes across thousands of genes, proteins, and metabolites provides a comprehensive picture of a drug's cellular impact. nih.gov

Elucidate Signaling Pathways: Perturbation networks constructed from omics data can map the biological processes affected by the compound, helping to deconvolute its MoA. researchgate.netnih.gov

Discover Biomarkers: Multi-omics analysis can identify molecular signatures that predict a response to a particular quinoline derivative, aiding in patient stratification for clinical trials. nih.gov

Generate New Hypotheses: The vast amount of data generated can reveal unexpected biological connections and suggest new therapeutic applications for existing compounds. researchgate.net

This integrated approach moves beyond a one-drug, one-target paradigm to a more holistic understanding of how these molecules function within a complex biological system, which is critical for developing safer and more effective medicines. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Rational Quinoline Drug Design Research

The process of drug discovery is traditionally long, expensive, and has a high failure rate. researchgate.net Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling more rational and predictive drug design. nih.govmdpi.com For quinoline-based drug discovery, these computational approaches are being applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity. nih.govmdpi.com These models can predict the potency of newly designed compounds before they are synthesized, saving time and resources. nih.govmdpi.com

Virtual Screening: AI algorithms can screen vast virtual libraries of quinoline compounds to identify those most likely to bind to a specific biological target. researchgate.net

Molecular Docking and Dynamics Simulations: These computational tools predict how a quinoline derivative will bind to its target protein at the atomic level, providing insights for optimizing the molecular structure to improve binding affinity and selectivity. researchgate.netmdpi.com

ADMET Prediction: ML models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinoline analogues, helping to identify candidates with favorable drug-like profiles early in the design process. nih.gov

By integrating AI and ML, researchers can accelerate the design-synthesize-test cycle, leading to the more rapid identification and optimization of promising quinoline-based drug candidates. researchgate.netmdpi.com

Investigating Polypharmacology and Multi-Targeting Approaches for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple disease pathways and biological targets. mdpi.com Single-target drugs may have limited efficacy or be susceptible to drug resistance. Polypharmacology, the concept that a single drug can interact with multiple targets, is now being embraced as a deliberate strategy for designing more effective therapies. mdpi.com

The quinoline scaffold is well-suited for the development of multi-targeted ligands due to its chemical versatility. mdpi.commdpi.com By modifying the substituents at various positions on the quinoline ring, it is possible to design a single molecule that can modulate several key targets involved in a disease process. mdpi.com For example, in cancer therapy, a multi-target quinoline derivative might simultaneously inhibit a key kinase, a protein involved in angiogenesis, and a drug efflux pump responsible for resistance. mdpi.com This approach can lead to synergistic therapeutic effects, improved efficacy, and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies. mdpi.com In silico techniques are instrumental in the rational design of these multi-targeted drug candidates based on the quinoline scaffold. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.